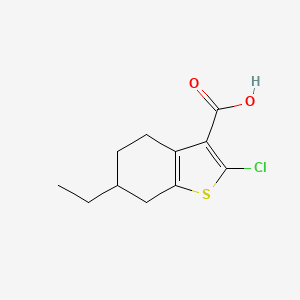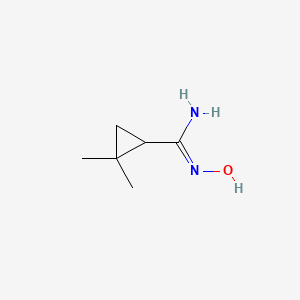
N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide structure .
Industrial Production Methods
Industrial production methods for N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines .
Scientific Research Applications
N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl group and imidamide structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2,2-dimethylcyclopropane-1-carboxamide
- 2,2-dimethylcyclopropane-1-carboximidamide
- N’-hydroxy-2,2-dimethylcyclopropane-1-carboxylate
Uniqueness
N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide is unique due to its specific combination of a cyclopropane ring with an imidamide group and a hydroxyl group. This structure imparts distinct reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-4(6)5(7)8-9/h4,9H,3H2,1-2H3,(H2,7,8) |
InChI Key |
AUICVUZUHQWWGO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC1/C(=N/O)/N)C |
Canonical SMILES |
CC1(CC1C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


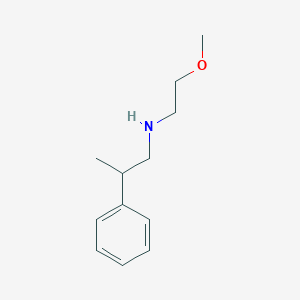
![6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13085992.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
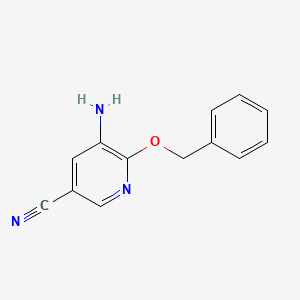
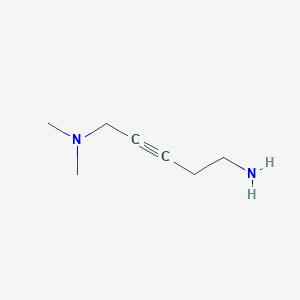
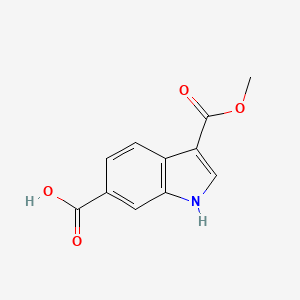


![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
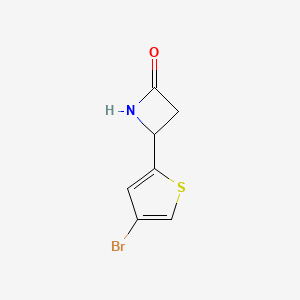
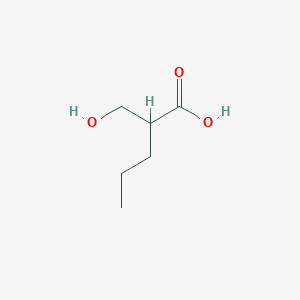
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
